molecular formula C5H13ClN2O2S B1404037 (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride CAS No. 651056-85-8

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Cat. No. B1404037
M. Wt: 200.69 g/mol
InChI Key: FNZSDPRWSRHDQD-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidin-3-amine derivatives typically involves reactions with various reagents under specific conditions1. However, the exact synthesis process for “®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride” is not available in the sources I found.



Molecular Structure Analysis

The molecular structure of a compound like “®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride” would be determined by the arrangement of its atoms and the chemical bonds between them. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

The chemical reactions involving “®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride” would depend on the conditions and the other compounds present. Without specific information on this compound, it’s difficult to predict its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties can give insights into the compound’s stability, reactivity, and potential uses. However, I couldn’t find specific information on the physical and chemical properties of “®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride”.


Scientific Research Applications

Synthesis and Chemical Properties

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is involved in various synthetic processes. The compound plays a crucial role in the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process is instrumental in the formation of N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines, showcasing inversion of configuration and excellent yields. This method is significant in preparing optically pure and meso triamine ligands with two pyridine rings in a stereochemically pure form, emphasizing the compound's utility in creating complex and stereochemically precise molecular structures (Uenishi et al., 2004).

Role in Polymorphism Studies

The compound has been studied in the context of polymorphism, particularly in substances like R-tamsulosin, an alpha blocker used in treating Benign Prostatic Hyperplasia (BPH). The research shows that multi-point synthons offered by much weaker ethoxy O and amine N acceptors can compete with and disrupt robust sulfonamide homosynthons. This finding is significant for the design of pharmaceutical cocrystals for sulfonamide-bearing drug molecules, offering insights into the molecular interactions and structural variability in pharmaceutical compounds (Nanubolu et al., 2014).

Chemical Reactions and Synthesis

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is also a key component in various chemical reactions. For instance, it is involved in the reaction of 1-chloro [1,4]benzodioxino[2,3-d]pyridazine with sodium methoxide, leading to the formation of dioxin ring-opened pyridazines and ring-cyclized pyridazines. Such reactions are pivotal in organic synthesis, contributing to the creation of complex heterocyclic compounds (Oishi et al., 2004).

Involvement in Nucleophilic Substitution Reactions

The compound is also noted for its participation in nucleophilic substitution reactions, particularly in the synthesis and properties of condensed pyridopyrimidines. Such reactions are fundamental in organic chemistry, aiding in the formation of new chemical entities with potential pharmaceutical applications (Volovenko & Blyumin, 2000).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride”, it’s difficult to provide accurate safety and hazard information.


Future Directions

The future directions for research on a compound like “®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride” would depend on the current state of knowledge and the compound’s potential applications. Given the lack of information on this compound, it’s hard to predict specific future directions.


properties

IUPAC Name

(3R)-1-methylsulfonylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSDPRWSRHDQD-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

CAS RN

651056-85-8
Record name 3-Pyrrolidinamine, 1-(methylsulfonyl)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651056-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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